molecular formula C10H18N2O3 B14051175 Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate

Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14051175
M. Wt: 214.26 g/mol
InChI Key: YVNILLRYGFOXKG-YRNVUSSQSA-N
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Description

Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group along with a hydroxyimino functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters and hydroxyimino compounds.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The tert-butyl ester group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-[chloro(hydroxyimino)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyimino and tert-butyl ester groups, which confer distinct reactivity and stability properties. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 2-[(E)-hydroxyiminomethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-11-14/h7-8,14H,4-6H2,1-3H3/b11-7+

InChI Key

YVNILLRYGFOXKG-YRNVUSSQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1/C=N/O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=NO

Origin of Product

United States

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